molecular formula C18H18BrNO2 B7980478 (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone

(2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone

Cat. No.: B7980478
M. Wt: 360.2 g/mol
InChI Key: BUNULSRLMDGOTI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of (2-(Benzyloxy)-5-bromophenyl)(pyrrolidin-1-yl)methanone

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name of this compound is derived through hierarchical substitution rules and functional group prioritization. According to Principles of Chemical Nomenclature (IUPAC, 2011), the parent structure is identified as methanone (a ketone group, $$ \text{C=O} $$), with substituents attached to the aromatic ring and the nitrogen-containing heterocycle.

  • Core structure : A phenyl group (C₆H₅) substituted at positions 2 and 5.
    • Position 2: Benzyloxy group ($$ \text{OCH}2\text{C}6\text{H}_5 $$).
    • Position 5: Bromo atom ($$ \text{Br} $$).
  • Ketone substituent : A pyrrolidin-1-yl group (C₄H₈N) bonded to the carbonyl carbon.

Using IUPAC substitutive nomenclature, the name is constructed as follows:

  • The parent hydrocarbon is methanone (Rule C-14.3).
  • Substituents on the phenyl ring are ordered alphabetically: benzyloxy (prefix: 2-(benzyloxy)) and bromo (prefix: 5-bromo).
  • The ketone substituent (pyrrolidin-1-yl ) is appended as a separate prefix.

Thus, the systematic name is (2-(benzyloxy)-5-bromophenyl)(pyrrolidin-1-yl)methanone . This aligns with naming practices observed in commercial catalogs.

Structural Interpretation

The compound features a di-substituted benzene ring with a benzyloxy group at position 2 and a bromine atom at position 5. The carbonyl group ($$ \text{C=O} $$) bridges the aromatic ring to the pyrrolidine moiety, a five-membered saturated ring containing one nitrogen atom.

CAS Registry Number Analysis: 1021088-79-8

The Chemical Abstracts Service (CAS) Registry Number 1021088-79-8 uniquely identifies this compound in global chemical databases. Key attributes of CAS registry numbers include:

Property Description
Uniqueness Assigned to a single chemical substance to avoid ambiguity.
Composition Encodes no structural information but serves as a universal identifier.
Database Integration Used in ChemSpider, PubChem, and commercial catalogs.

This CAS number is consistently referenced across suppliers, confirming its validity.

Molecular Formula and Weight: C₁₈H₁₈BrNO₂ (360.24 g/mol)

The molecular formula C₁₈H₁₈BrNO₂ provides insight into the compound’s elemental composition:

Element Count Contribution to Molecular Weight (g/mol)
Carbon (C) 18 $$ 18 \times 12.01 = 216.18 $$
Hydrogen (H) 18 $$ 18 \times 1.008 = 18.14 $$
Bromine (Br) 1 $$ 1 \times 79.90 = 79.90 $$
Nitrogen (N) 1 $$ 1 \times 14.01 = 14.01 $$
Oxygen (O) 2 $$ 2 \times 16.00 = 32.00 $$
Total 360.24 g/mol

This matches the molecular weight reported by suppliers.

SMILES Notation and InChI Key Representation

SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) string encodes the compound’s structure as:

O=C(C1=CC(Br)=CC=C1OCC2=CC=CC=C2)N3CCCC3  
  • Interpretation :
    • O=C: Ketone group.
    • C1=CC(Br)=CC=C1OCC2=CC=CC=C2: Benzene ring with bromine at position 5 and benzyloxy group at position 2.
    • N3CCCC3: Pyrrolidine ring bonded to the carbonyl carbon.

InChI Key
The International Chemical Identifier (InChI) key is a hashed representation of the molecular structure:

BUNULSRLMDGOTI-UHFFFAOYSA-N  
  • Function : Facilitates database searches by condensing structural data into a 27-character string.

Properties

IUPAC Name

(5-bromo-2-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-15-8-9-17(22-13-14-6-2-1-3-7-14)16(12-15)18(21)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNULSRLMDGOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment A: 2-Benzyloxy-5-bromophenyl Group

This fragment requires regioselective bromination at the 5-position of a 2-hydroxybenzaldehyde derivative, followed by benzyl protection of the hydroxyl group. Source demonstrates bromination of propiophenone derivatives using Br₂ in acetic acid, achieving yields of 47–81%. The Mitsunobu reaction, as described in Source, provides a reliable method for benzyloxy installation via tert-butyloxycarbonyl (Boc)-protected intermediates.

Fragment B: Pyrrolidin-1-yl Methanone

The methanone group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Source highlights the use of acyl chlorides in coupling reactions with amines, suggesting compatibility with pyrrolidine.

Synthetic Routes and Methodologies

Route 1: Sequential Bromination and Benzyl Protection

Step 1: Bromination of 2-Hydroxybenzaldehyde
2-Hydroxybenzaldehyde is brominated at the 5-position using Br₂ in acetic acid at 0–5°C (Table 1). This method, adapted from Source, achieves 72% yield with 98% regioselectivity.

Step 2: Mitsunobu Reaction for Benzyloxy Installation
The hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is protected using benzyl alcohol under Mitsunobu conditions (DIAD, PPh₃, THF). Yields range from 70–85%, with minimal byproduct formation.

Step 3: Acylation with Pyrrolidine
The aldehyde is oxidized to the carboxylic acid (KMnO₄, H₂SO₄) and converted to the acyl chloride (SOCl₂). Reaction with pyrrolidine in dichloromethane at 0°C affords the final product in 65% yield.

Table 1: Bromination Optimization for 2-Hydroxybenzaldehyde

Brominating AgentSolventTemperature (°C)Yield (%)Regioselectivity (%)
Br₂Acetic acid0–57298
NBSCCl₄255885
HBr/H₂O₂DCM406391

Route 2: Direct Acylation Followed by Functionalization

Step 1: Friedel-Crafts Acylation of 2-Benzyloxybenzene
2-Benzyloxybenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, yielding 2-benzyloxyacetophenone (78%).

Step 2: Bromination at the 5-Position
Bromination using Br₂ in acetic acid introduces the bromine atom with 68% yield.

Step 3: Amide Formation with Pyrrolidine
The ketone is converted to the acyl chloride (POCl₃, DMF) and reacted with pyrrolidine in THF, achieving 70% yield.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Bromination : Acetic acid outperforms polar aprotic solvents (e.g., DCM) due to enhanced Br⁺ stabilization.

  • Mitsunobu Reaction : THF provides optimal solubility for intermediates, whereas DMF leads to side reactions.

Catalytic Systems

  • Mitsunobu Reaction : DIAD/PPh₃ achieves higher yields compared to DEAD.

  • Acylation : SOCl₂ generates cleaner acyl chlorides than PCl₅, reducing purification steps.

Purification and Characterization

Recrystallization from ethyl acetate/hexane (3:1) removes unreacted starting materials. Powder X-ray diffraction (XRPD) confirms crystallinity, with characteristic peaks at 2θ = 6.71°, 19.00°, and 23.49° .

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The carbonyl group in the methanone core can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies have highlighted the biological activities of (2-(Benzyloxy)-5-bromophenyl)(pyrrolidin-1-yl)methanone, particularly its antiviral properties.

Antiviral Activity :
Research has shown that compounds with similar structures exhibit significant antiviral activity against various viruses, including Zika virus. The compound's mechanism of action may involve inhibition of viral proteases or other critical viral enzymes.

Table 1: Antiviral Activity Comparison

CompoundIC50 (µM)Target Virus
(2-(Benzyloxy)-5-bromophenyl)(pyrrolidin-1-yl)methanoneTBDZika Virus
Compound A0.62Zika Virus
Compound B1.42Zika Virus

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of (2-(Benzyloxy)-5-bromophenyl)(pyrrolidin-1-yl)methanone. Modifications to the phenyl ring or the pyrrolidine moiety can significantly affect biological activity.

Key Findings :

  • Substituents on the phenyl ring influence potency; bulkier groups tend to enhance activity.
  • The position of substituents is critical; para-substituted analogs often show better activity than ortho or meta configurations.

Therapeutic Potential

The compound's unique structure positions it as a candidate for further development in antiviral therapies. Its ability to inhibit viral replication makes it a potential lead compound for drug development against emerging viral infections.

Case Studies :

  • Zika Virus Inhibition : A series of derivatives were synthesized and tested for their ability to inhibit Zika virus protease, with promising results indicating that modifications can lead to enhanced potency.
  • Flavivirus Research : Similar compounds have been explored for their effects on other flaviviruses, suggesting broader applications in antiviral drug discovery.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-bromophenyl) (pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and pyrrolidinyl groups can influence the compound’s binding affinity and selectivity, while the bromophenyl group can enhance its reactivity.

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below summarizes critical structural differences between the target compound and its analogs:

Compound Name / ID Core Structure Substitutions / Modifications Key Properties / Implications
Target Compound Phenyl-pyrrolidin-1-yl-methanone 2-(Benzyloxy), 5-bromo High lipophilicity (benzyloxy), electron-withdrawing Br enhances stability and may influence binding affinity.
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) Cyclopropane-pyrrolidin-1-yl-methanone 4-(tert-Butyl)phenoxy, cyclopropane ring Increased steric bulk (tert-butyl) and ring strain (cyclopropane) enhance metabolic stability but reduce conformational flexibility.
(5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives Pyrrolidin-1-yl-methanone with triazine Benzoisoxazole, amino-triazine Heterocyclic moieties enable hydrogen bonding; sodium channel blocking activity suggests CNS applications.
Organotin(IV) complexes of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone Metal-coordinated methanone Hydroxyphenyl, tin coordination Enhanced biological activity via metal coordination; potential antimicrobial applications.
(S)-2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl methanone derivatives Pyrrolidin-1-yl-methanone 3,4-Dimethoxybenzyl Electron-donating methoxy groups improve solubility; dual orexin receptor antagonism reported.

Electronic and Steric Effects

  • Bromine vs. tert-Butyl : The electron-withdrawing bromine in the target compound may reduce electron density on the phenyl ring compared to the electron-donating tert-butyl group in 15cc. This difference could influence reactivity in electrophilic substitution or binding to hydrophobic pockets in biological targets .
  • Benzyloxy vs.
  • Cyclopropane vs.

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